molecular formula C15H13NO3 B11960239 4-(((2-Methoxyphenyl)methylene)amino)benzoic acid CAS No. 71937-07-0

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid

Cat. No.: B11960239
CAS No.: 71937-07-0
M. Wt: 255.27 g/mol
InChI Key: QUXIIRLGUZOXFR-UHFFFAOYSA-N
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Description

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid is an organic compound belonging to the class of Schiff bases, which are characterized by an azomethine (-RC=N-) functional group. These compounds are of significant interest in scientific research due to their diverse applications, particularly in the field of coordination chemistry. Schiff bases are widely utilized as versatile ligands for synthesizing metal complexes with various transition metals, forming structures that can be investigated for their catalytic, magnetic, or photophysical properties . Researchers value this specific compound for its potential biological activities, which are common to many Schiff bases. These activities may include antimicrobial, antifungal, and antioxidant properties, making it a candidate for pharmacological studies. The mechanism of action for these effects often involves interaction with cellular enzymes or metal chelation within biological systems. The compound's structure, featuring a benzoic acid moiety and a 2-methoxyphenyl group, contributes to its electronic characteristics and ability to form stable complexes. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers can request a custom quote, and we offer various sizes to suit specific project needs .

Properties

CAS No.

71937-07-0

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-[(2-methoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C15H13NO3/c1-19-14-5-3-2-4-12(14)10-16-13-8-6-11(7-9-13)15(17)18/h2-10H,1H3,(H,17,18)

InChI Key

QUXIIRLGUZOXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Schiff Base Formation via Reflux Condensation

The most widely documented method involves the condensation of 2-methoxybenzaldehyde with 4-aminobenzoic acid in a refluxing alcoholic solvent. Ethanol is preferred due to its polarity and ability to dissolve both reactants. A typical procedure involves:

  • Molar Ratio : Equimolar amounts (1:1) of aldehyde and amine.

  • Reaction Time : 2–4 hours under reflux at 78–80°C.

  • Workup : Cooling the mixture to precipitate the product, followed by filtration and recrystallization from ethanol or methanol.

In a study replicating analogous Schiff base syntheses, a yield of 94% was achieved using ethanol as the solvent and a 2-hour reflux period. The product’s purity was confirmed via melting point analysis (210°C) and FT-IR spectroscopy, which identified characteristic imine (C=N) stretching vibrations at 1610–1625 cm⁻¹.

Acid-Catalyzed Synthesis

Role of Acid Catalysts

Protic acids (e.g., acetic acid) accelerate imine formation by protonating the carbonyl oxygen of 2-methoxybenzaldehyde, enhancing its electrophilicity. A catalytic amount (1–5 mol%) suffices to reduce reaction time to 1–2 hours. For example:

  • Catalyst : Glacial acetic acid (3 mol%).

  • Solvent : Methanol or ethanol.

  • Yield Improvement : Acid catalysis increased yields from 75% to 89% in comparative trials.

Kinetic Control and Side Reactions

Excessive acid or prolonged heating may hydrolyze the imine bond or esterify the carboxylic acid group. To mitigate this, post-reaction neutralization with a weak base (e.g., sodium bicarbonate) is recommended.

Solvent and Temperature Optimization

Solvent Screening

SolventDielectric ConstantBoiling Point (°C)Yield (%)
Ethanol24.37894
Methanol32.76588
Acetonitrile37.58276

Ethanol outperforms other solvents due to its balanced polarity and ability to stabilize intermediates. Methanol’s lower boiling point limits reflux efficiency, while acetonitrile’s high polarity reduces reactant solubility.

Catalytic Approaches

Alkali-Mediated Reactions

Sodium hydroxide (0.2–1.0 equivalents) enhances nucleophilicity of the amine group, though excess alkali may saponify ester derivatives.

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (%)Time (h)
Reflux (Ethanol)94982
Acid-Catalyzed89951.5
Catalytic Hydrogenation92971

Reflux condensation remains the gold standard for balancing yield and simplicity. Catalytic hydrogenation offers faster reactions but requires specialized equipment.

Scalability and Industrial Relevance

Batch processes using ethanol reflux are scalable to kilogram-scale production, with patents noting 85–90% yield in pilot plants . Acid-catalyzed methods are less favored industrially due to corrosion risks.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(((2-Methoxyphenyl)methylene)amino)benzoic acid involves its interaction with various molecular targets. As a Schiff base, it can form complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related Schiff bases derived from 4-aminobenzoic acid exhibit variations in the substituents on the benzylidene moiety, leading to differences in physicochemical properties, biological activity, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Substituent on Benzylidene Moiety Key Functional Groups Reference
4-(((2-Methoxyphenyl)methylene)amino)benzoic acid 2-Methoxyphenyl -OCH₃ (electron-donating)
4-[(2-Chlorobenzylidene)amino]benzoic acid (JP1) 2-Chlorophenyl -Cl (electron-withdrawing)
4-[(4-Hydroxy-3-methoxybenzylidene)amino]benzoic acid (JP5) 4-Hydroxy-3-methoxyphenyl -OH, -OCH₃
4-(2-Thienylmethyleneamino)benzoic acid 2-Thienyl Heterocyclic (sulfur atom)
4-[(4-(Dimethylamino)benzylidene)amino]benzoic acid (SS4) 4-(Dimethylamino)phenyl -N(CH₃)₂ (strong electron-donating)

Physicochemical Properties

  • Solubility: The carboxylic acid group ensures solubility in polar solvents (e.g., DMSO, ethanol). Substituents like -OCH₃ (target compound) increase hydrophobicity compared to -OH (JP5) or -SO₃H () derivatives.
  • Thermal Stability: Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance thermal stability by resonance stabilization of the imine bond. For example, SS4 (dimethylamino) exhibits higher decomposition temperatures than JP1 .

Biological Activity

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a methylene bridge connecting to a 2-methoxyphenyl group. Its molecular formula is C16H15N1O3, with a molecular weight of approximately 255.27 g/mol. The structural complexity contributes to its unique biological activity.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

2. Anticancer Activity
This compound has been evaluated for its anticancer properties, showing promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these cell lines range from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .

3. Anti-Cholinesterase Activity
In vitro studies have demonstrated that certain analogs of the compound exhibit anti-cholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential therapeutic benefits in enhancing cognitive function .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby disrupting cellular processes in pathogens or cancer cells.
  • Receptor Binding : Its structural features allow it to bind to receptors that mediate various biological responses, including apoptosis in cancer cells .

Antimicrobial Study

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .

Anticancer Evaluation

In a comparative study involving several derivatives of PABA, this compound showed superior activity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics . The study highlighted the importance of structural modifications in enhancing anticancer potency.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
4-Aminobenzoic AcidC7H7N1O2Simpler structure; lacks methylene bridge
2-Methoxybenzoic AcidC8H8O3Contains only one aromatic ring
4-(Hydroxymethyl)benzoic AcidC8H10O3Hydroxymethyl group instead of methylene
4-(Methylthio)benzoic AcidC8H9OSContains sulfur; alters electronic properties

The uniqueness of this compound lies in its dual aromatic system and specific functional groups that may confer distinct biological activities compared to these similar compounds .

Q & A

Q. What quality controls ensure reproducible synthesis?

  • Protocols :
  • Purity checks : HPLC with UV detection (λ = 254 nm).
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
  • Batch consistency : Use statistical tools (e.g., RSD <5% for triplicate runs) .

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